molecular formula C28H22 B14674152 2,2'-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene CAS No. 40561-05-5

2,2'-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene

Cat. No.: B14674152
CAS No.: 40561-05-5
M. Wt: 358.5 g/mol
InChI Key: IGNHKGMOVVGKCH-UHFFFAOYSA-N
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Description

2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene is a complex organic compound characterized by its unique structure, which includes a central octa-1,3,5,7-tetraene unit flanked by two naphthalene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene typically involves the coupling of naphthalene derivatives with octa-1,3,5,7-tetraene precursors. One common method is the Wittig condensation, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired product . Another method is the Hofmann elimination, which is used to prepare the octa-1,3,5,7-tetraene unit .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds in the octa-1,3,5,7-tetraene unit to single bonds, resulting in saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene has several scientific research applications:

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Organic Electronics: It is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Chemistry: The compound serves as a model system for studying conjugated systems and their electronic properties.

    Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy and other biomedical applications.

Mechanism of Action

The mechanism by which 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene exerts its effects is primarily related to its conjugated system, which allows for efficient electron delocalization. This property is crucial for its applications in organic electronics and materials science. The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene is unique due to the presence of naphthalene groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in organic electronics and materials science, where stability and efficient electron transport are crucial.

Properties

CAS No.

40561-05-5

Molecular Formula

C28H22

Molecular Weight

358.5 g/mol

IUPAC Name

2-(8-naphthalen-2-ylocta-1,3,5,7-tetraenyl)naphthalene

InChI

InChI=1S/C28H22/c1(3-5-11-23-17-19-25-13-7-9-15-27(25)21-23)2-4-6-12-24-18-20-26-14-8-10-16-28(26)22-24/h1-22H

InChI Key

IGNHKGMOVVGKCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC=CC=CC=CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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